molecular formula C21H15ClO B12097881 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene CAS No. 1567814-82-7

10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene

Cat. No.: B12097881
CAS No.: 1567814-82-7
M. Wt: 318.8 g/mol
InChI Key: DKNYTXIXMCTZQC-UHFFFAOYSA-N
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Description

10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene is a complex organic compound with the molecular formula C21H15ClO. This compound is notable for its unique structure, which includes a chloro group, two methyl groups, and an oxa-indeno-fluorene framework. It is primarily used in the field of organic electronics, particularly in the development of organic optoelectronic devices and photovoltaic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene typically involves multi-step organic reactions. One common method starts with the preparation of the indeno[1,2-a]fluorene core, followed by the introduction of the chloro and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound. Substitution reactions typically result in the replacement of the chloro group with another functional group, such as an alkoxy or amino group .

Scientific Research Applications

10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it an excellent material for optoelectronic devices. The molecular targets and pathways involved include interactions with electron donor and acceptor materials, facilitating the creation of excitons and their subsequent dissociation into free charge carriers .

Comparison with Similar Compounds

Similar Compounds

  • 10-Bromo-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
  • 10-Iodo-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene
  • 7,7-Dimethyl-7H-12-oxa-indeno[1,2-a]fluorene

Uniqueness

Compared to its analogs, 10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene is unique due to the presence of the chloro group, which can significantly influence its reactivity and electronic properties. This makes it particularly valuable in applications where specific electronic characteristics are required .

Properties

CAS No.

1567814-82-7

Molecular Formula

C21H15ClO

Molecular Weight

318.8 g/mol

IUPAC Name

10-chloro-7,7-dimethylfluoreno[4,3-b][1]benzofuran

InChI

InChI=1S/C21H15ClO/c1-21(2)16-9-7-12(22)11-15(16)19-17(21)10-8-14-13-5-3-4-6-18(13)23-20(14)19/h3-11H,1-2H3

InChI Key

DKNYTXIXMCTZQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)C3=C1C=CC4=C3OC5=CC=CC=C45)C

Origin of Product

United States

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